PdCl(crotyl)Amphos

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

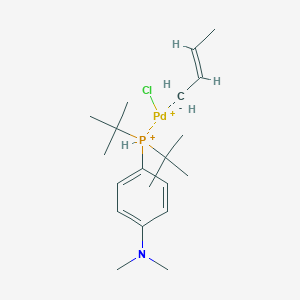

PdCl(crotyl)Amphos is a chemical compound that is part of the Thermo Scientific Chemicals brand product line . It was originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular formula of PdCl(crotyl)Amphos is C20H36ClNPPd+ . The exact mass is 462.13087 g/mol . The structure is stabilized through a unique bonding motif, in which the YPhos ligands bind to the metal through the adjacent phosphine and ylidic carbon site .Chemical Reactions Analysis

PdCl2 complexes, such as PdCl(crotyl)Amphos, serve as highly efficient precatalysts for a series of C–C and C–X coupling reactions . Despite their simplicity, they can compete with the efficiency of more complex and less stable precatalysts .科学的研究の応用

Diastereoselective Carbonyl Allylation

Allylic carbonates, such as those derived from crotyl groups, have been found to exhibit superior activity in carbonyl allylation when catalyzed by specific palladium complexes, demonstrating significant diastereoselectivity. This selectivity is crucial for synthesizing complex organic molecules with defined stereochemistry, which is essential for their biological activity and properties. (Y. Masuyama, K. Otake, Y. Kurusu, 1988).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions using crotyl/allyltrifluoroborates with aroyl chlorides have been developed to achieve regioselectivity. These reactions provide a method for forming carbon-carbon bonds, a foundational aspect of organic synthesis, under microwave irradiation, thus highlighting the versatility of palladium catalysis in facilitating efficient and selective organic transformations. (Mohammad Al-Masum, Kwei-Yu Liu, 2011).

Amination of Aryl Chlorides

The preparation of well-defined palladium precatalysts, including those with crotyl ligands, has been reported to significantly enhance the efficiency of the Buchwald–Hartwig amination reaction. This process is vital for constructing carbon-nitrogen bonds, essential for pharmaceuticals and agrochemicals, showcasing the ability of palladium catalysis to facilitate reactions involving a wide range of substrates, including unactivated and sterically hindered ones. (Anthony Chartoire et al., 2011).

Copper-Free Sonogashira Couplings

Palladium precatalysts with crotyl ligands have been identified to promote room-temperature, copper-free Sonogashira couplings of aryl bromides and alkynes. This highlights the potential of palladium-catalyzed processes in organic synthesis, particularly in developing methods that reduce reliance on copper, which can be detrimental in certain contexts. Such advancements demonstrate the ongoing evolution of catalytic systems towards more sustainable and efficient methodologies. (Katherine Pohida et al., 2018).

将来の方向性

The use of well-defined palladium(II) complexes as precatalysts for C–X cross-coupling reactions has improved the use of palladium catalysts in organic synthesis, including large-scale processes . Future research may focus on developing more efficient and stable precatalysts for various chemical reactions .

特性

IUPAC Name |

(E)-but-2-ene;chloropalladium(1+);ditert-butyl-[4-(dimethylamino)phenyl]phosphanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQSTGRGIHOSGZ-NXZCPFRHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNPPd+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PdCl(crotyl)Amphos | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

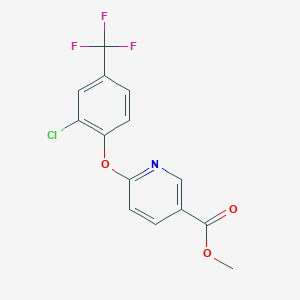

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

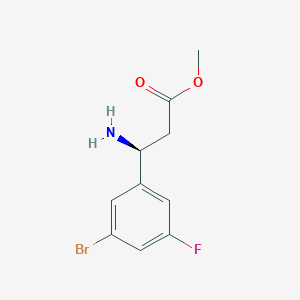

![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)

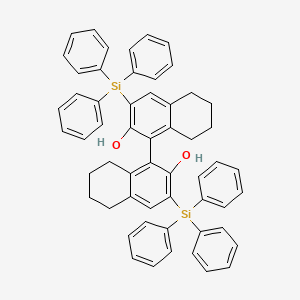

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)